Electroplated Copper Film Homogeneity and Adhesion on Semiconductor Substrates: Copper Pyrophosphate vs. Copper Sulfate
Copper pyrophosphate electrolyte produces homogeneous copper films with metallic luster and good adhesion on silicon substrates across a thickness range of 20 to 280 nm, whereas copper sulfate solutions yield films with inferior adhesion and uniformity characteristics under identical additive-free and HF-free conditions [1]. The study employed cyclic voltammetry to characterize the silicon/electrolyte interface and atomic force microscopy (AFM) to measure root-mean-square roughness and average grain size, with X-ray diffraction (XRD) used to determine scattering coherence length for grain size comparison.
| Evidence Dimension | Copper film morphology and adhesion on silicon substrate |
|---|---|
| Target Compound Data | Homogeneous films, metallic luster, good adhesion; thickness range 20–280 nm |
| Comparator Or Baseline | Copper sulfate electrolyte: inferior adhesion, non-uniform films |
| Quantified Difference | Qualitative superiority in homogeneity and adhesion; quantitative roughness and grain size data presented in source |
| Conditions | Electrodeposition on silicon substrates; no additives or HF; copper pyrophosphate vs. copper sulfate baths |
Why This Matters
For semiconductor interconnect fabrication, film homogeneity and adhesion directly determine device yield and reliability; copper pyrophosphate's superior performance on untreated silicon substrates eliminates the need for HF pre-treatment, reducing process complexity and hazardous waste.
- [1] Cerisier MM, Attenborough K, Fransaer J, Van Haesendonck C, Celis JP. Growth Mode of Copper Films Electrodeposited on Silicon from Sulfate and Pyrophosphate Solutions. Journal of The Electrochemical Society. 1999;146(6):2156-2162. View Source
